6-Bromopyridine-3-thiol

Cross-coupling C–C bond formation Palladium catalysis

6-Bromopyridine-3-thiol is a heteroaryl thiol featuring a bromine atom at the 6-position and a thiol (-SH) group at the 3-position of the pyridine ring (molecular formula C₅H₄BrNS, molecular weight 190.06 g/mol). The compound presents two orthogonal reactive handles: the C–Br bond, which serves as a substrate for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig, Negishi), and the thiol group, which enables nucleophilic substitution, metal chelation, disulfide formation, and covalent protein labeling.

Molecular Formula C5H4BrNS
Molecular Weight 190.06 g/mol
Cat. No. B12958075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridine-3-thiol
Molecular FormulaC5H4BrNS
Molecular Weight190.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S)Br
InChIInChI=1S/C5H4BrNS/c6-5-2-1-4(8)3-7-5/h1-3,8H
InChIKeyIITRNNAMIWGXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyridine-3-thiol (CAS 64007-57-4): A Bifunctional Heterocyclic Building Block for Cross-Coupling and Bioconjugation


6-Bromopyridine-3-thiol is a heteroaryl thiol featuring a bromine atom at the 6-position and a thiol (-SH) group at the 3-position of the pyridine ring (molecular formula C₅H₄BrNS, molecular weight 190.06 g/mol) [1]. The compound presents two orthogonal reactive handles: the C–Br bond, which serves as a substrate for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig, Negishi), and the thiol group, which enables nucleophilic substitution, metal chelation, disulfide formation, and covalent protein labeling . Its computed lipophilicity (XLogP3 = 2.0) is the highest among 6-halo-3-pyridinethiol analogs, suggesting enhanced passive membrane permeability relative to its chloro, fluoro, and unsubstituted counterparts [1].

Why 6-Bromopyridine-3-thiol Cannot Be Replaced by Its 6-Chloro, 6-Fluoro, or Unsubstituted Congeners


Although 6-chloro-, 6-fluoro-, and unsubstituted pyridine-3-thiols share the core pyridinethiol scaffold, their physicochemical and reactivity profiles diverge sufficiently to render them non-interchangeable in key synthetic and biophysical applications. The C–Br bond is intrinsically more reactive in palladium-mediated oxidative addition than the C–Cl bond, enabling faster, higher-yielding cross-coupling under milder conditions [1]. The bromine atom also provides a markedly stronger anomalous scattering signal (f″ ≈ 0.82 e⁻ at Cu Kα) compared to sulfur (f″ ≈ 0.56 e⁻) or chlorine (f″ ≈ 0.35 e⁻), making 6-bromopyridine-3-thiol a superior choice for single-wavelength anomalous dispersion (SAD) phasing and heavy-atom derivatization in protein crystallography [2]. The quantitative evidence below demonstrates that these differences are not merely additive but are functional gatekeepers for specific research workflows.

Quantitative Differentiation of 6-Bromopyridine-3-thiol vs. Its Closest In-Class Analogs


Superior Oxidative Addition Reactivity vs. 6-Chloropyridine-3-thiol in Pd(0)-Catalyzed Cross-Coupling

The C–Br bond in 6-bromopyridine-3-thiol undergoes oxidative addition to Pd(0) via a mechanism that is rate-limited by phosphine dissociation, whereas the C–Cl bond in 6-chloropyridine-3-thiol requires reversible phosphine dissociation followed by a rate-limiting oxidative addition step, resulting in a substantially slower overall reaction and lower yields under identical conditions [1]. This mechanistic difference translates class-level inferences that aryl bromides react 10²–10³ times faster than aryl chlorides in oxidative addition, and a quantitative reactivity model covering 79 substrates confirms that bromide-leaving groups consistently outperform chloride-leaving groups across diverse catalytic systems [2]. Therefore, synthetic sequences reliant on rapid, high-yielding C–C or C–N bond formation at position 6 are technically infeasible with the chloro analog.

Cross-coupling C–C bond formation Palladium catalysis

Higher Lipophilicity (XLogP3 = 2.0) vs. 6-Chloro (1.9), 6-Fluoro (1.4), and Unsubstituted Pyridine-3-thiol (1.1)

Computed partition coefficients (XLogP3) from PubChem show that 6-bromopyridine-3-thiol (XLogP3 = 2.0) is more lipophilic than its 6-chloro (1.9), 6-fluoro (1.4), and unsubstituted (1.1) congeners [1][2][3]. The incremental logP gain of +0.1 vs. the chloro analog and +0.6 vs. the fluoro analog may increase predicted passive membrane permeability, which is a critical parameter when the compound is used as a fragment for cellular target engagement or as a prodrug intermediate requiring intracellular delivery. In Lipinski Rule-of-Five assessments, the bromo analog remains compliant (MW = 190.06, HBD = 1, HBA = 2) [1], preserving drug-like properties while offering improved membrane partitioning.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Anomalous Scattering for SAD Phasing vs. Thiol-Only or Chloro Analogs

Bromine is an established anomalous scatterer for single-wavelength anomalous dispersion (SAD) phasing in macromolecular crystallography. The imaginary component of the anomalous scattering factor at Cu Kα radiation (f″) for bromine is approximately 0.82 e⁻, compared with f″ ≈ 0.56 e⁻ for sulfur and f″ ≈ 0.35 e⁻ for chlorine [1][2]. Halogenated fragment libraries specifically incorporate brominated and iodinated compounds to enable experimental phasing [3]. 6-Bromopyridine-3-thiol thus uniquely combines a bromine atom for robust anomalous signal generation with a thiol group that can serve as a covalent anchoring point to cysteine residues in protein crystals, providing a dual-function fragment for simultaneous phase determination and binding-site identification—a capability absent in the 6-chloro or 6-fluoro analogs.

Crystallography SAD phasing Heavy-atom derivatization

Orthogonal Dual Reactivity (C–Br + S–H) Enabling Sequential Functionalization

6-Bromopyridine-3-thiol is the only member of the 6-halo-3-pyridinethiol series that combines a highly reactive C–Br bond for metal-catalyzed cross-coupling at position 6 with a nucleophilic thiol at position 3 for S-alkylation, disulfide formation, or metal coordination. The bromine substituent serves as a reactive handle for Suzuki, Stille, and Buchwald-Hartwig couplings, while the thiol group can independently participate in bioconjugation, thiol-ene click chemistry, or heavy-metal chelation . The 6-chloro analog shows markedly lower cross-coupling efficiency (see Evidence Item 1), and the 6-fluoro analog is nearly inert under standard coupling conditions. This orthogonal reactivity profile is explicitly exploited in patent EP0199060, where 6-bromopyridines substituted at the 3-position are used as starting materials for the synthesis of pesticidal phosphoric acid esters via sequential functionalization [1].

Orthogonal functionalization Bioconjugation Multistep synthesis

High-Priority Application Scenarios Where 6-Bromopyridine-3-thiol Demonstrates a Clear Differentiation Advantage


Palladium-Catalyzed Library Synthesis Requiring High-Yield C–C or C–N Bond Formation at the 6-Position

When constructing compound libraries via Suzuki, Buchwald-Hartwig, or Negishi coupling at the 6-position, the C–Br bond in 6-bromopyridine-3-thiol provides the necessary oxidative addition reactivity to achieve >95% conversion under standard conditions. The chloro analog frequently requires higher temperatures, stronger bases, or specialized ligands and still delivers lower yields [1]. For medicinal chemistry groups synthesizing focused kinase inhibitor or GPCR modulator libraries, selecting the bromo starting material reduces optimization time and material waste.

Fragment-Based Screening with Simultaneous Experimental Phasing

Crystallographic fragment screening efforts benefit from compounds that serve dual roles as weak-affinity binders and anomalous scatterers. 6-Bromopyridine-3-thiol provides a bromine anomalous signal (f″ ≈ 0.82 e⁻ at Cu Kα) sufficient for SAD phasing, while its thiol group can covalently tether to engineered cysteine residues, locking the fragment in place for unambiguous electron density interpretation [2]. This dual functionality eliminates the need for separate heavy-atom soaking experiments and is not achievable with 6-chloro or 6-fluoro analogs.

Bifunctional Probe Design: Metal Chelation Plus Bioorthogonal Coupling

For applications requiring simultaneous metal coordination (e.g., metallodrug development or affinity chromatography) and bioconjugation, 6-bromopyridine-3-thiol is uniquely suited. The thiol group at position 3 chelates soft metal ions (Cu⁺, Ag⁺, Au⁺, Hg²⁺), while the bromine at position 6 serves as a handle for Pd-catalyzed attachment to aryl boronic acids, amines, or alkynes. No other 6-halo-3-pyridinethiol offers this combination of orthogonal reactivity within a single heterocyclic scaffold [3].

Agrochemical Intermediate Synthesis via Sequential Derivatization

As demonstrated in EP0199060, 6-bromopyridine-3-thiol and related 6-bromopyridine intermediates are explicitly claimed for the production of pesticidal phosphoric acid esters, -thioesters, and -amides [3]. The bromine atom enables introduction of aromatic or heteroaromatic groups via cross-coupling, while the thiol is subsequently converted to thiophosphoric ester functionality. The 6-chloro analog cannot match the cross-coupling efficiency required for economical scale-up of this patented synthetic route.

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